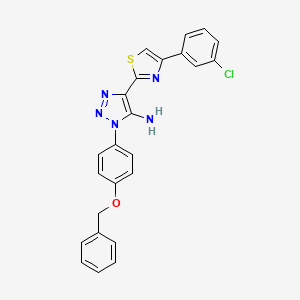
1-(4-(benzyloxy)phenyl)-4-(4-(3-chlorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(benzyloxy)phenyl)-4-(4-(3-chlorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a multifaceted compound with applications across various scientific domains This complex structure blends a benzyloxyphenyl group, a chlorophenyl-thiazolyl moiety, and a triazolyl-amine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Benzyloxyphenyl Introduction: Typically, the preparation begins with the formation of the benzyloxyphenyl unit. This can be achieved through the benzylation of a hydroxybenzene derivative.
Thiazole Synthesis: The thiazolyl moiety is often synthesized through the condensation of appropriate α-halo ketones with thiourea, followed by functionalization with chlorophenyl groups.
Triazole Formation: The triazole ring is usually created via a click reaction involving azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods: Scaling up this synthesis involves optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to enhance yield and purity. Techniques like continuous flow reactors might be employed for efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly at the benzylic position, potentially forming benzyloxyphenyl ketones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine under catalytic hydrogenation or metal-acid conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, modifying their functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃.
Reduction: H₂/Pd, LiAlH₄.
Substitution: Halogens, sulfonyl chlorides.
Major Products:
Oxidation Products: Benzyloxybenzophenone, Benzyloxybenzoic acid.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis, particularly in creating complex molecular architectures. Biology: Investigated for its potential as a molecular probe or bioactive agent. Medicine: Evaluated for its pharmacological properties, possibly as an antimicrobial or anti-inflammatory agent. Industry: Involved in the development of advanced materials, such as in polymer science or as a component in specialty chemicals.
Mecanismo De Acción
Unique Structural Features:
Benzyloxyphenyl Group: Enhances lipophilicity and membrane permeability.
Chlorophenyl-thiazolyl Moiety: Contributes to biological activity and specificity.
Triazolyl-amine Core: Provides stability and potential for diverse functionalization.
Comparación Con Compuestos Similares
4-(4-Chlorophenyl)-2-phenylthiazole
1-Phenyl-4-(3-chlorophenyl)-1H-1,2,3-triazole
1-(4-Benzyloxyphenyl)-1H-1,2,3-triazole
This compound’s unique combination of functional groups and its chemical versatility set it apart from other compounds. Its applications in various fields demonstrate its significance and potential for future research and development.
Propiedades
IUPAC Name |
5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5OS/c25-18-8-4-7-17(13-18)21-15-32-24(27-21)22-23(26)30(29-28-22)19-9-11-20(12-10-19)31-14-16-5-2-1-3-6-16/h1-13,15H,14,26H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAHRTFSNZMEGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=C(N=N3)C4=NC(=CS4)C5=CC(=CC=C5)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide](/img/structure/B2408494.png)
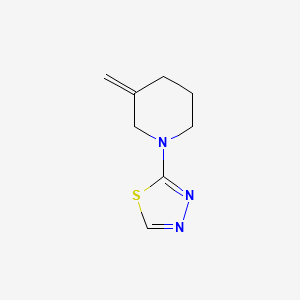
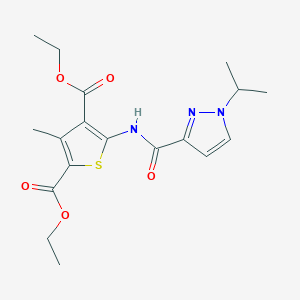
![3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2408501.png)
![2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B2408502.png)
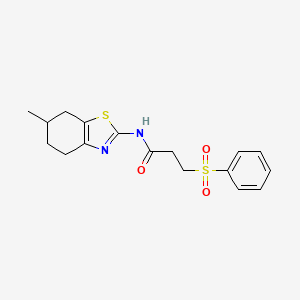
![ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408504.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid](/img/structure/B2408506.png)
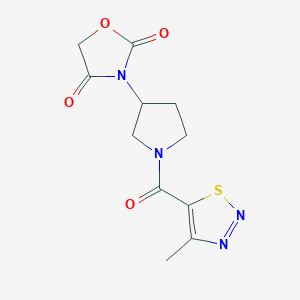
![11-methyl-3-(naphthalen-2-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2408512.png)
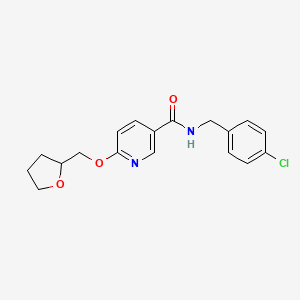
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2408514.png)
![8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2408515.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2408516.png)
